molecular formula C7H8BrNO B2726794 4-Amino-2-bromo-6-methylphenol CAS No. 848676-36-8

4-Amino-2-bromo-6-methylphenol

Cat. No.: B2726794
CAS No.: 848676-36-8
M. Wt: 202.051
InChI Key: SEIWSPJSJQAVBK-UHFFFAOYSA-N
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Description

4-Amino-2-bromo-6-methylphenol is an organic compound with the molecular formula C7H8BrNO It is a brominated derivative of methylphenol, featuring an amino group at the fourth position, a bromine atom at the second position, and a hydroxyl group at the sixth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-bromo-6-methylphenol typically involves the bromination of 4-amino-6-methylphenol. The reaction is carried out under controlled conditions to ensure selective bromination at the second position. The process may involve the use of bromine or a bromine-containing reagent in the presence of a suitable solvent and catalyst.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, utilizing advanced techniques to optimize yield and purity. The reaction conditions are carefully monitored to prevent over-bromination and to ensure the desired product is obtained efficiently.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-2-bromo-6-methylphenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 4-amino-6-methylphenol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate can be employed for substitution reactions.

Major Products Formed:

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of 4-amino-6-methylphenol.

    Substitution: Formation of various substituted phenols depending on the nucleophile used.

Scientific Research Applications

4-Amino-2-bromo-6-methylphenol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique chemical structure.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-2-bromo-6-methylphenol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups on the benzene ring allow it to form hydrogen bonds and interact with various enzymes and receptors. The bromine atom can participate in halogen bonding, further influencing its biological activity. These interactions can modulate biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

    2-Amino-4-bromophenol: Similar structure but lacks the methyl group at the sixth position.

    4-Amino-2-bromo-6-chlorophenol: Similar structure with a chlorine atom instead of a methyl group.

    4-Amino-2-bromo-6-ethylphenol: Similar structure with an ethyl group instead of a methyl group.

Uniqueness: 4-Amino-2-bromo-6-methylphenol is unique due to the presence of the methyl group at the sixth position, which can influence its chemical reactivity and biological activity. The combination of amino, bromine, and hydroxyl groups provides a versatile platform for various chemical modifications and applications.

Properties

IUPAC Name

4-amino-2-bromo-6-methylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO/c1-4-2-5(9)3-6(8)7(4)10/h2-3,10H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEIWSPJSJQAVBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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